N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-4-12-22-17-13-15(21-27(24,25)16-8-6-5-7-9-16)10-11-18(17)26-14-20(2,3)19(22)23/h4,10-11,13,16,21H,1,5-9,12,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMRDAURDSJIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of oxazepines and features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core. Its molecular formula is , with a molecular weight of approximately 396.54 g/mol. The presence of an allyl group and a sulfonamide moiety contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been observed in vitro.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. Notably, it was found to inhibit the growth of various cancer cell lines. The mechanism appears to involve the disruption of the WNT/β-catenin signaling pathway, which is crucial for tumor growth and metastasis.
Case Study: In Vitro Assays
In vitro assays demonstrated that this compound reduced cell viability in HCT116 colon cancer cells with an IC50 value of approximately 10 µM. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In a study involving Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its role in modulating inflammatory responses.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of WNT/β-catenin Pathway : By interfering with DVL1 protein interactions, it may inhibit aberrant WNT signaling associated with cancer.
- Modulation of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cytokine Inhibition : It appears to downregulate the expression of key inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and synthetic methodologies.
Structural and Functional Insights:
Ring Size and Flexibility: The target compound’s 7-membered oxazepine ring offers greater conformational flexibility compared to the 6-membered oxazine ring in . This flexibility may enhance binding to protein targets with dynamic active sites .
Substituent Effects: The cyclohexanesulfonamide group is a stronger hydrogen-bond donor/acceptor than the oxadiazole-methyl group in , suggesting divergent target affinities. The allyl group in the target compound provides a reactive site for further derivatization, unlike the static phenyl-oxadiazole substituent in .
Synthetic Considerations :
- The synthesis of the compound employs Cs₂CO₃ as a base in DMF, a common strategy for nucleophilic substitutions. The target compound likely requires similar conditions for sulfonamide coupling .
Limitations and Contradictions:
- The absence of direct biological data for the target compound limits functional comparisons.
- The oxadiazole group in may improve metabolic stability but reduce solubility compared to the sulfonamide group, highlighting a trade-off in drug design .
Research Implications
The structural uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide positions it as a promising candidate for further pharmacological studies. Comparative analyses with analogs underscore the importance of:
- Ring size optimization for target engagement.
- Substituent engineering to balance solubility, stability, and activity.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Core oxazepine ring formation : Achieved via condensation reactions between substituted benzodiazepine precursors and sulfonamide derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Sulfonamide coupling : Reaction of the oxazepine intermediate with cyclohexanesulfonyl chloride in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final compound. Yield optimization requires precise stoichiometry and reaction time monitoring via TLC .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., allyl protons at δ 5.2–5.8 ppm; sulfonamide NH at δ 10–11 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.94 for related analogs) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Basic: How does solvent choice influence solubility and formulation for in vitro assays?
The compound’s solubility is solvent-dependent:
- Polar solvents : DMSO (≥50 mg/mL) is preferred for stock solutions due to sulfonamide hydrophobicity.
- Aqueous buffers : Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance solubility in biological assays .
- Stability : Preclude prolonged exposure to light or moisture to avoid degradation of the allyl group or sulfonamide moiety .
Advanced: What methodologies identify biological targets (e.g., enzymes) for this compound?
- Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., SYK kinase inhibition assays with ATP-analog probes) .
- Molecular docking : Computational models (AutoDock Vina) predict binding interactions with SYK or carbonic anhydrase isoforms, validated by site-directed mutagenesis .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Contradictions in SAR (e.g., variable IC50 values for analogs) may arise from:
- Substituent effects : Compare allyl vs. ethyl/benzyl analogs (e.g., allyl enhances SYK inhibition by 10-fold vs. ethyl) .
- Solvent polarity : LogP differences alter membrane permeability; use parallel artificial membrane permeability assays (PAMPA) to quantify .
- Orthogonal assays : Validate activity via SPR (surface plasmon resonance) and cellular assays (e.g., IL-6 suppression in macrophages) .
Advanced: What mechanistic studies elucidate enzyme inhibition modes?
- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, SYK inhibition shows mixed-type kinetics with Ki = 0.8 µM .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase II) to identify hydrogen bonds with sulfonamide and hydrophobic interactions with the cyclohexane group .
Advanced: How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via LC-MS. The compound is stable at pH 5–7 but hydrolyzes in acidic conditions (t1/2 = 4h at pH 2) .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; major metabolites result from allyl oxidation (epoxidation) or sulfonamide cleavage .
Advanced: How to address conflicting data in bioactivity studies?
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Cross-verify cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated SYK) .
- Batch variability : Characterize impurities (>0.5% by HPLC) that may antagonize activity .
Advanced: What are key differences between lab-scale and industrial synthesis?
- Scale-up challenges : Transition from batch to continuous flow reactors improves yield (85% vs. 65% batch) and reduces solvent waste .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance efficiency vs. homogeneous alternatives .
Advanced: How to design comparative studies with structural analogs?
- Analog selection : Prioritize derivatives with variations in:
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
